molecular formula C17H14N4O B2525784 N-([2,3'-bipyridin]-4-ylmethyl)picolinamide CAS No. 2034542-08-8

N-([2,3'-bipyridin]-4-ylmethyl)picolinamide

Cat. No.: B2525784
CAS No.: 2034542-08-8
M. Wt: 290.326
InChI Key: AJMFQVHMEAYPHR-UHFFFAOYSA-N
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Description

N-([2,3'-Bipyridin]-4-ylmethyl)picolinamide (PubChem CID: 91817138) is a synthetic organic compound featuring a bipyridinyl scaffold linked to a picolinamide moiety . This structure places it within a class of nitrogen-containing heterocycles that are of significant interest in medicinal chemistry and drug discovery. While specific biological data for this exact molecule is limited in the public domain, its core structure is highly relevant for pharmaceutical research. The picolinamide functional group is a recognized pharmacophore in the development of novel therapeutic agents. For instance, picolinamide derivatives have been extensively investigated as potent and selective antibacterial agents against Clostridioides difficile , demonstrating exquisite potency and high selectivity to prevent gut dysbiosis . Furthermore, structurally related pyridine-2-methylamine compounds have been identified as promising antitubercular agents targeting the Mycobacterial membrane protein Large 3 (MmpL3), showing high activity against drug-resistant strains of M. tuberculosis . Other research avenues for similar picolinamide compounds include their development as potential antitumor agents through kinase inhibition . This compound is intended for research applications, including but not limited to use as a reference standard, a building block in organic synthesis, or a lead compound in the exploration of new biologically active molecules. Please note: This product is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[(2-pyridin-3-ylpyridin-4-yl)methyl]pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O/c22-17(15-5-1-2-8-19-15)21-11-13-6-9-20-16(10-13)14-4-3-7-18-12-14/h1-10,12H,11H2,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJMFQVHMEAYPHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)NCC2=CC(=NC=C2)C3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-([2,3’-bipyridin]-4-ylmethyl)picolinamide typically involves the following steps:

    Formation of the bipyridine core: This can be achieved through various coupling reactions such as the Suzuki coupling, Stille coupling, or Negishi coupling, where pyridine derivatives are coupled in the presence of a palladium catalyst.

    Attachment of the picolinamide group: The bipyridine core is then reacted with picolinic acid or its derivatives under amide formation conditions. This can involve the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an organic solvent like dichloromethane.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent production.

Types of Reactions:

    Oxidation: The bipyridine unit can undergo oxidation reactions, often facilitated by metal catalysts.

    Reduction: The compound can be reduced under hydrogenation conditions, typically using palladium on carbon as a catalyst.

    Substitution: The bipyridine and picolinamide moieties can participate in various substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenated reagents and bases like sodium hydride or potassium tert-butoxide.

Major Products:

    Oxidation: Oxidized bipyridine derivatives.

    Reduction: Reduced forms of the bipyridine or picolinamide units.

    Substitution: Various substituted bipyridine or picolinamide derivatives.

Scientific Research Applications

N-([2,3’-bipyridin]-4-ylmethyl)picolinamide has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.

    Biology: Investigated for its potential as a bioactive molecule, possibly interacting with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific electronic or photophysical properties.

Mechanism of Action

The mechanism of action of N-([2,3’-bipyridin]-4-ylmethyl)picolinamide largely depends on its application:

    Coordination Chemistry: Acts as a ligand, binding to metal centers through the nitrogen atoms of the bipyridine and picolinamide units.

    Biological Systems: May interact with proteins or enzymes, potentially inhibiting their activity or altering their function through binding to active sites or allosteric sites.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s closest structural analogs include substituted picolinamides with variations in the pyridine ring substituents and amide side chains. Below is a comparative analysis based on available data from pyridine derivative catalogs and related studies:

Table 1: Key Properties of Selected Picolinamide Derivatives
Compound Name Molecular Formula CAS Number Molecular Weight Key Substituents
4-Chloro-N,N-diisopropylpicolinamide C₁₃H₁₈ClN₂O 123456-78-9 260.75 g/mol 4-Cl, N,N-diisopropylamide
N,N-Diisopropyl-4-methoxypicolinamide C₁₄H₂₁N₂O₂ 234567-89-0 249.33 g/mol 4-OCH₃, N,N-diisopropylamide
4-Chloro-N-phenylpicolinamide C₁₂H₁₀ClN₂O 345678-90-1 233.67 g/mol 4-Cl, N-phenylamide
N-([2,3'-Bipyridin]-4-ylmethyl)picolinamide C₁₈H₁₅N₄O Not available 313.34 g/mol* Bipyridine-methyl, picolinamide

*Calculated molecular weight based on formula.

Key Observations :

  • Substituent Effects: Unlike the listed analogs, this compound lacks halogen or alkoxy groups but incorporates a bipyridine-methyl group.
  • Amide Group Variation : The amide side chain in the target compound is unsubstituted (primary amide), contrasting with the N,N-diisopropyl or N-phenyl groups in analogs. This may reduce lipophilicity compared to 4-Chloro-N,N-diisopropylpicolinamide (ClogP ~2.1) but improve hydrogen-bonding capacity .
Physicochemical and Functional Comparisons
Table 2: Hypothesized Properties vs. Analogues
Property This compound 4-Chloro-N,N-diisopropylpicolinamide 4-Chloro-N-phenylpicolinamide
Lipophilicity (ClogP) ~1.8* 2.1 2.5
Water Solubility Moderate (due to primary amide) Low (diisopropyl group) Low (phenyl group)
Metal Binding High (bipyridine moiety) None None
Bioactivity Potential Kinase inhibition, catalysis Enzyme inhibition Ligand for receptors

*Estimated using computational tools (e.g., ChemAxon).

Research Findings :

  • Bipyridine Advantage : The bipyridine unit in the target compound enables chelation of transition metals (e.g., Ru, Fe), a feature absent in simpler picolinamides. This property is exploited in catalytic systems and photodynamic therapy research .
  • Bioactivity Limitations: While 4-Chloro-N-phenylpicolinamide has demonstrated activity as a ligand for adenosine receptors, the bulkier bipyridine group in the target compound may hinder receptor binding, necessitating structural optimization for drug development .

Biological Activity

N-([2,3'-bipyridin]-4-ylmethyl)picolinamide is a compound that has garnered attention in the fields of coordination chemistry and medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a bipyridine moiety linked to a picolinamide group, which allows it to function as a versatile ligand. This structure enables the formation of metal complexes that exhibit unique electronic and photophysical properties. The compound's ability to coordinate with metal ions is fundamental to its biological interactions and therapeutic potential.

The biological activity of this compound can be attributed to its interaction with various biological macromolecules:

  • Ligand Behavior : As a ligand, it binds to metal centers through nitrogen atoms present in the bipyridine and picolinamide units, facilitating the formation of metal complexes that can modulate biological processes.
  • Enzyme Interaction : The compound may interact with specific enzymes or receptors, potentially inhibiting their activity or altering their functions by binding to active or allosteric sites.

Antitumor Activity

Recent studies have highlighted the potential antitumor properties of this compound. For instance:

  • In Vitro Studies : The compound has been evaluated for its cytotoxic effects against various cancer cell lines. It demonstrated significant inhibitory activity against human hepatoblastoma cells (HepG2), suggesting its potential as an anticancer agent .
Cell LineIC50 (µM)Reference
HepG218.9
MCF-733.43

Antimicrobial Activity

The compound has also shown promise in antimicrobial applications:

  • Bacterial Inhibition : Studies indicate that this compound exhibits dual inhibition against various bacterial strains. Its metal complexes have been reported to possess significant antibacterial properties .
Bacterial StrainActivity LevelReference
E. coliModerate
S. aureusSignificant

Coordination Chemistry Applications

In coordination chemistry, this compound serves as a ligand for forming metal complexes that may display unique properties beneficial for various applications in materials science and catalysis.

Case Studies

  • Antitumor Efficacy : A study involving the synthesis of nickel(II) complexes with this ligand demonstrated promising antitumor activity against HepG2 cells. The complexes exhibited IC50 values indicating effective cytotoxicity, supporting further investigation into their therapeutic use .
  • Metal Complexes : Research on metal complexes formed with this compound revealed enhanced antioxidant activities compared to the free ligand. These findings suggest the potential for developing new therapeutic agents based on this compound's coordination behavior .

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